Tert-butyl (2-thiomorpholinoethyl)carbamate
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Overview
Description
Tert-butyl (2-thiomorpholinoethyl)carbamate is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a thiomorpholine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-thiomorpholinoethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-thiomorpholinoethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
tert-butyl chloroformate+2-thiomorpholinoethanol→tert-butyl (2-thiomorpholinoethyl)carbamate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (2-thiomorpholinoethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing selective reactions to occur without interference from the amine functionality.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl (2-thiomorpholinoethyl)carbamate exerts its effects depends on its application. As a protecting group, it temporarily masks the reactivity of amines, allowing selective reactions to occur. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine.
Comparison with Similar Compounds
Tert-butyl (2-aminoethyl)carbamate: Similar structure but with an amino group instead of a thiomorpholine ring.
Tert-butyl (2-morpholinoethyl)carbamate: Contains a morpholine ring instead of a thiomorpholine ring.
Uniqueness: Tert-butyl (2-thiomorpholinoethyl)carbamate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in specific synthetic applications where the sulfur atom in the thiomorpholine ring plays a crucial role.
Properties
IUPAC Name |
tert-butyl N-(2-thiomorpholin-4-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)12-4-5-13-6-8-16-9-7-13/h4-9H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHLRJRKDIFPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCSCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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